![molecular formula C21H18FN3O2S B3399660 N-(4-fluorophenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide CAS No. 1040644-80-1](/img/structure/B3399660.png)
N-(4-fluorophenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
Overview
Description
N-(4-fluorophenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide is a complex organic compound that features a unique structure combining fluorophenyl, methoxyphenyl, and imidazo[2,1-b][1,3]thiazol groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazo[2,1-b][1,3]thiazol core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Attachment of the 4-methoxyphenyl group: This can be achieved through a nucleophilic aromatic substitution reaction.
Introduction of the 4-fluorophenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Formation of the propanamide linkage: This final step involves amidation reactions using appropriate amine and acid chloride or anhydride reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution or bromine in acetic acid for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-fluorophenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-6-methylphenyl)cyanothioformamide
- 4-methoxy-N-phenylbenzamide
Uniqueness
N-(4-fluorophenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
N-(4-fluorophenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide is a synthetic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action, supported by research findings and case studies.
Chemical Structure
The compound is characterized by the following structural features:
- Fluorophenyl group : Enhances lipophilicity and may affect binding affinity.
- Methoxyphenyl group : Potentially influences biological activity through electronic effects.
- Imidazo[2,1-b][1,3]thiazole core : Known for its role in various biological activities including anticancer effects.
Anticancer Properties
Numerous studies have investigated the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives, including the compound . The following sections summarize key findings regarding its cytotoxicity and mechanism of action.
Cytotoxicity Studies
- NCI-60 Cell Line Panel : The compound exhibited significant cytotoxic activity across various cancer cell lines. GI50 values ranged from 1.4 to 4.2 µM, indicating potent antiproliferative effects against a broad spectrum of cancers .
- Specific Cell Lines : In vitro studies demonstrated that the compound effectively inhibited the proliferation of pancreatic cancer cells (e.g., SUIT-2, Capan-1, Panc-1) with IC50 values in the submicromolar range .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Cycle Progression : The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Induction of Apoptosis : Mechanistic studies reveal that the compound activates caspase pathways, promoting programmed cell death .
Case Study 1: Pancreatic Cancer
A study evaluated the efficacy of this compound on pancreatic cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptotic markers compared to control groups. The study concluded that the imidazo[2,1-b][1,3]thiazole derivative could serve as a promising candidate for further development in pancreatic cancer therapy .
Case Study 2: Comparative Analysis with Doxorubicin
In a comparative study against Doxorubicin (a standard chemotherapy agent), the compound demonstrated comparable efficacy with lower toxicity profiles. This suggests potential for use as an alternative or adjunct therapy in cancer treatment regimens .
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-27-18-9-2-14(3-10-18)19-12-25-17(13-28-21(25)24-19)8-11-20(26)23-16-6-4-15(22)5-7-16/h2-7,9-10,12-13H,8,11H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUQBUQEWXKPSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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